

tetracaine HCl ester-type local anesthetic metabolism

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Compound Focus: Tetracaine Hydrochloride

CAS No.: 136-47-0

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Chemical Profile and Pharmacokinetics

The table below summarizes the core chemical and pharmacokinetic properties of **tetracaine hydrochloride**.

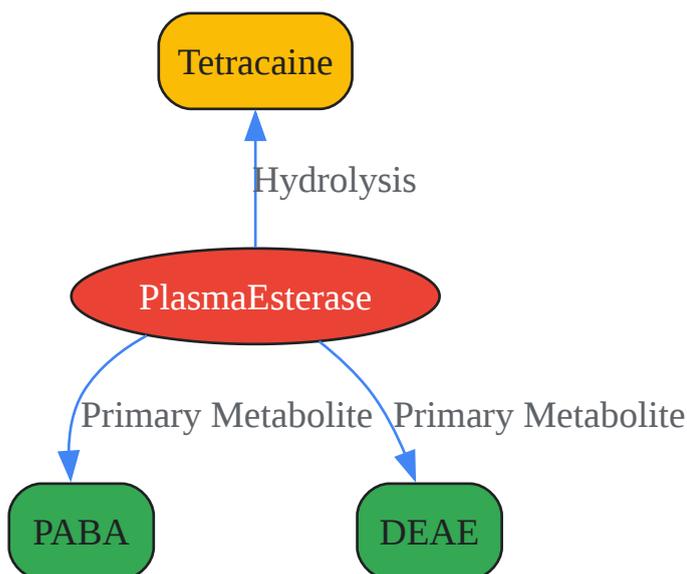
Property	Description
Chemical Name	2-(Dimethylamino)ethyl 4-(butylamino)benzoate (hydrochloride salt) [1] [2]
Classification	Ester-type local anesthetic [3] [4]
Molecular Formula	C ₁₅ H ₂₄ N ₂ O ₂ [1] [2]
Average Mass	264.369 g/mol [2]
pKa	8.46 (at 25°C) [3]
Lipid Solubility	High (relative value of 80) [3]
Protein Binding	~75.6% [3] [1]
Onset of Action	Relatively quick (topical ophthalmic onset <30 seconds) [3] [1]

Property	Description
Duration of Action	Up to 200 minutes (prolonged by vasoconstrictors like epinephrine) [3] [5]
Key Metabolites	Para-aminobenzoic acid (PABA) and diethylaminoethanol [3] [2]
Primary Metabolic Enzyme	Plasma pseudocholinesterase (butyrylcholinesterase) [3] [4]

Mechanism of Action and Metabolic Pathway

Tetracaine's primary mechanism is use-dependent blockade of voltage-gated sodium channels (VGSCs). The unionized form diffuses across the nerve membrane, re-ionizes internally, and binds to the α -subunit of VGSCs, preventing sodium influx and subsequent action potential generation [3] [4]. Tetracaine is also known to modulate ryanodine receptors (calcium release channels) in intracellular stores [1] [2].

Its metabolic fate is characterized by rapid hydrolysis via plasma esterases, as shown in the following pathway:



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Tetracaine is rapidly hydrolyzed by plasma esterases into its primary metabolites, PABA and diethylaminoethanol (DEAE) [3] [2].

Experimental Protocols for Cytotoxicity Research

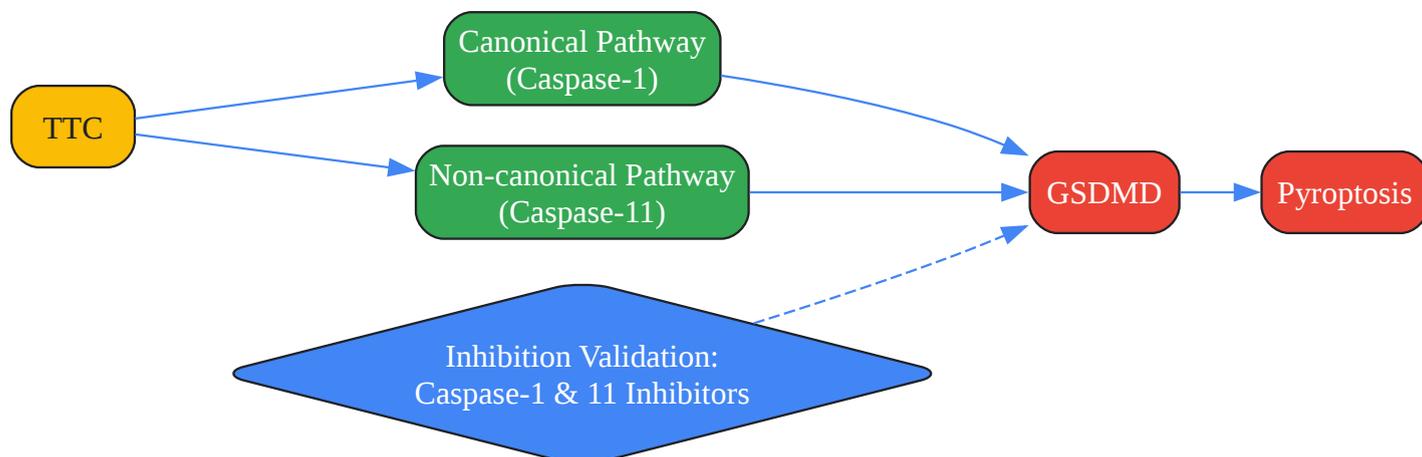
For investigating tetracaine's cellular effects, such as cytotoxicity or anti-proliferative activity, the following methodologies from recent studies are applicable.

Cell Viability and Cytotoxicity Assays

- **Cell Lines:** Common models include murine macrophage lines (RAW 264.7, BV2), murine melanoma cells (B16), and human melanoma cells (A375) [6] [7].
- **CCK-8 Assay:** Used to quantify cell viability and proliferation. Cells are seeded in 96-well plates, treated with tetracaine (typically in a range of 100-400 μM), and incubated with CCK-8 solution. Absorbance is measured at 450 nm to determine metabolic activity [8] [6] [7].
- **LDH Assay:** Measures lactate dehydrogenase release upon cell membrane damage, indicating cytotoxicity. After treatment, supernatant is transferred to a new plate and mixed with LDH reaction mixture; absorbance is read at 450 nm [8] [6].

Analysis of Pyroptosis in Macrophages

Research indicates tetracaine can induce pyroptosis in macrophages via canonical and non-canonical pathways. The experimental workflow can be summarized as follows:



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Proposed mechanism of tetracaine-induced macrophage pyroptosis, validated using caspase inhibitors [6].

- **Key Measurements:** Besides viability assays, this includes **ELISA** for IL-1 β secretion and **western blotting** to detect cleavage of gasdermin D (GSDMD) [6].
- **Validation:** Use specific caspase inhibitors (e.g., Belnacasan for caspase-1, Wedelolactone for caspase-11) to confirm the involvement of these pathways [6].

Toxicity and Research Considerations

- **Systemic Toxicity:** Arises from excessive dosage or rapid absorption, leading to **CNS toxicity** (circumoral numbness, tinnitus, seizures) and **cardiovascular toxicity** (dose-dependent decreased cardiac contractility, bradycardia) [3].
- **Allergic Potential:** As an amino-ester, tetracaine has a higher potential for allergic reactions compared to amide-types, attributed to its **PABA metabolite** [3] [4].
- **Cell-Type-Specific Effects:** Research shows tetracaine can induce **G0/G1 cell cycle arrest** in melanoma cells by downregulating hnRNPA1, suggesting potential anti-proliferative effects beyond anesthesia [7].

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